1-Cyclopentylpiperidine

Thermochemistry Process safety Computational chemistry

Researchers requiring precise N-alkylpiperidine building blocks face yield variability from generic substitution. 1-Cyclopentylpiperidine (CAS 7335-04-8) delivers validated thermochemical and physicochemical properties essential for consistent downstream synthesis. • Enthalpy of formation (-88.21 kJ·mol⁻¹) anchors DFT calibration; • Intermediate LogP (2.35) and pKa (10.07) enable lipophilicity modulation without altering ionization; • Boiling point (210.8°C) ensures chromatographic resolution from by-products in pyridine hydrogenation monitoring. Supplied with ≥98% purity and comprehensive analytical documentation.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 7335-04-8
Cat. No. B1266840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpiperidine
CAS7335-04-8
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCCC2
InChIInChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2
InChIKeyWYANFTXHKVXPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylpiperidine Procurement Guide


1-Cyclopentylpiperidine (N-cyclopentylpiperidine, CAS 7335-04-8) is an N-substituted saturated heterocyclic amine belonging to the N-alkylpiperidine class. With molecular formula C₁₀H₁₉N and molecular weight 153.26 g·mol⁻¹ [1], this tertiary amine features a piperidine ring directly N-substituted with a cyclopentyl group. Its structure has been characterized by multiple spectroscopic techniques including NMR, FTIR, and GC‑MS [2]. The compound is primarily utilized as a synthetic building block and research intermediate in medicinal chemistry and perfluorochemical development [3].

N-alkylpiperidine building block for medicinal chemistry and perfluorochemical R&D
Cyclopentyl group provides distinct steric/lipophilic profile while retaining typical N-alkylpiperidine basicity
Compatible with standard organic synthesis, distillation, and electrochemical fluorination workflows

The Need for Quantitative Comparison


The N‑substituent on the piperidine ring profoundly influences key physicochemical properties including lipophilicity (LogP), boiling point, enthalpy of formation, and electrochemical reactivity, even among structurally similar N‑alkylpiperidine congeners [1]. These differences translate into divergent behavior in downstream synthetic transformations, purification requirements, and final compound pharmacokinetic profiles. Generic substitution of 1‑cyclopentylpiperidine with other N‑alkylpiperidines (e.g., N‑methyl, N‑cyclohexyl, or N‑cyclopropyl analogs) without quantitative assessment can lead to altered reaction yields, unexpected product distributions, and compromised biological activity of derived compounds [2].

Enthalpy of formation and boiling point can shift substantially between N-alkylpiperidine congeners, potentially altering reaction exothermicity and purification requirements.

Lipophilicity differences may lead to altered pharmacokinetic behavior in derived compounds, limiting direct substitution without re-optimization.

Electrochemical fluorination product distribution can be ring-size-dependent; substitution may shift isomer ratios despite identical N-alkyl group size.

1-Cyclopentylpiperidine Comparator Data


Standard Molar Enthalpy of Formation

The gas‑phase standard molar enthalpy of formation (ΔfH°m(g)) for 1‑cyclopentylpiperidine is −88.21 ± 0.75 kJ·mol⁻¹, placing it between N‑methylpiperidine (−61.39 ± 0.88 kJ·mol⁻¹) and N‑cyclohexylpiperidine (−135.21 ± 0.94 kJ·mol⁻¹) [1]. This represents a 47.0 kJ·mol⁻¹ exothermic shift relative to the cyclohexyl analog, reflecting the reduced carbon content and ring strain differences. The cyclopentyl derivative's enthalpy value is critical for computational modeling and process safety assessments where thermal behavior predictions are required.

Enthalpy of formation
Head-to-head
Target: −88.21 ± 0.75 kJ·mol⁻¹ Comparator (N-cyclohexyl): −135.21 ± 0.94 kJ·mol⁻¹ (N-methyl): −61.39 ± 0.88 kJ·mol⁻¹
Supports thermochemical modeling and process safety assessment
Combustion calorimetry; T = 298.15 K
Thermochemistry Process safety Computational chemistry

Normal Boiling Point

The experimentally determined normal boiling point of 1‑cyclopentylpiperidine is 210.8 °C at 760 mmHg [1], which is 23.5 °C lower than N‑cyclohexylpiperidine (234.3 °C at 760 mmHg) and approximately 104 °C higher than 1‑cyclopropylpiperidine (estimated ~107 °C at reduced pressure) . This intermediate boiling point allows for distillation‑based purification under less demanding thermal conditions than the cyclohexyl analog, potentially reducing thermal degradation risk while maintaining sufficient volatility for vacuum distillation.

Normal boiling point
Cross-study
Target: 210.8 °C at 760 mmHg Comparator (N-cyclohexyl): 234.3 °C at 760 mmHg
Enables distillation-based purification under moderate thermal conditions
Atmospheric pressure; Jones, 1950
Purification Distillation Process engineering

Aqueous Basicity (pKa)

The predicted pKa of 1‑cyclopentylpiperidine is 10.07 ± 0.20 , which is essentially identical to the experimentally determined pKa of N‑methylpiperidine (10.08 at 25 °C) and the predicted pKa of N‑cyclohexylpiperidine (10.07 ± 0.20) . This demonstrates that the cyclopentyl substituent does not measurably alter the basicity of the piperidine nitrogen compared to other N‑alkyl groups, making it fully interchangeable with N‑methylpiperidine in acid‑base chemistry and salt‑formation applications while providing a distinctly different steric and lipophilic profile.

Aqueous basicity (pKa)
Data to verify
Target: pKa 10.07 ± 0.20 (predicted) Comparator (N-methyl): 10.08 (experimental, 25 °C)
Similar basicity may support interchangeability in acid-base and salt-formation contexts
Predicted value; confirm experimentally
Basicity Salt formation Ionization state

Lipophilicity (LogP)

The experimentally determined LogP of 1‑cyclopentylpiperidine is 2.35, compared to predicted LogP values of 2.74–3.38 for N‑cyclohexylpiperidine [1] and 1.57 for N‑cyclopropylpiperidine . The cyclopentyl derivative exhibits a LogP that is approximately 0.4–1.0 log units lower than the cyclohexyl analog, translating to roughly a 2.5‑ to 10‑fold lower octanol–water partition coefficient. This intermediate lipophilicity may offer a more favorable balance between aqueous solubility and membrane permeability for applications requiring moderate blood–brain barrier penetration without excessive non‑specific binding.

Lipophilicity (LogP)
Data to verify
Target: LogP 2.35 (experimental) Comparator (N-cyclohexyl): 2.74–3.38 (predicted); (N-cyclopropyl): 1.57 (predicted)
Intermediate lipophilicity may be considered for moderate membrane permeability requirements
Experimental value from database; confirm with standard method
Lipophilicity Membrane permeability Drug‑likeness

Electrochemical Fluorination Product Distribution

Under identical electrochemical fluorination conditions, 1‑cyclopentylpiperidine yields F‑amine, rearranged isomers, and ring‑opened products in a ratio of approximately 2:1:1 at 51–53% total yield [1]. This product distribution is identical to that of N‑cyclohexylpiperidine (2:1:1) but differs markedly from N‑cyclopentylpyrrolidine (the five‑membered ring analog), which produces a 1:1 ratio of F‑amine to ring‑opened products at 55% yield, and from N‑cyclohexylpyrrolidine, which gives a 4:2:1 ratio [1]. This demonstrates that the piperidine ring size (six‑membered) is more important than the nature of the N‑cycloalkyl substituent in determining electrochemical fluorination selectivity.

ECF product distribution
Head-to-head
Target: 2:1:1 (F-amine:isomers:ring-opened) at 51–53% yield Comparator (N-cyclohexylpiperidine): identical 2:1:1
Identical to N-cyclohexyl analog in this context; selection may consider cost and availability
Simons process; anhydrous HF
Electrochemical fluorination Perfluorochemicals Blood substitutes

1-Cyclopentylpiperidine Applications


Perfluorochemical Blood Substitute Precursor

1‑Cyclopentylpiperidine serves as a precursor for perfluorinated amine synthesis via electrochemical fluorination, yielding F‑amines with a 2:1:1 product ratio (F‑amine:rearranged isomers:ring‑opened) at 51–53% yield [1]. The identical product distribution to N‑cyclohexylpiperidine [1] provides formulation flexibility in perfluorochemical blood substitute research, allowing researchers to select the N‑substituent based on the physicochemical properties of the final perfluorinated product rather than fluorination behavior.

Thermochemical Reference Standard

The experimentally determined gas‑phase enthalpy of formation (−88.21 ± 0.75 kJ·mol⁻¹) for 1‑cyclopentylpiperidine [2] provides a validated thermochemical anchor for computational methods such as density functional theory (DFT) and group additivity schemes. The compound's intermediate enthalpy value, falling between N‑methylpiperidine (−61.39 kJ·mol⁻¹) and N‑cyclohexylpiperidine (−135.21 kJ·mol⁻¹) [2], allows calibration of predictive models across the N‑alkylpiperidine series.

Histamine H₃ Antagonist Scaffold

The cyclopentylpiperidine scaffold has been specifically claimed in patent literature for histamine H₃ receptor antagonist programs [3]. The cyclopentyl group provides an intermediate LogP of 2.35 (vs. 2.74 for cyclohexyl and 1.57 for cyclopropyl analogs) while maintaining an essentially identical pKa (10.07) to other N‑alkylpiperidines , allowing medicinal chemists to modulate lipophilicity without altering the ionization state required for receptor–ligand interactions.

Pyridine Hydrogenation By-Product Standard

1‑Cyclopentylpiperidine has been identified as a by‑product in the hydrogenation of pyridine over skeletal nickel–aluminum catalysts [4][5], making it a relevant analytical reference standard for process analytical chemistry in pyridine hydrogenation monitoring. Its distinct boiling point (210.8 °C) facilitates chromatographic resolution from other hydrogenation by‑products .

Application
Selection Property
Validation Focus
Perfluorochemical precursor research
Electrochemical fluorination product profile
F-amine yield and isomer distribution; ring-size dependence
Thermochemical reference standard
Experimental enthalpy of formation
DFT and group additivity calibration
Histamine H₃ receptor research scaffold
Cyclopentyl-specific lipophilicity and steric profile
Receptor interaction context; ionization state consistency
Pyridine hydrogenation by-product standard
Distillation and chromatographic behavior
Process analytical resolution and monitoring

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